Reduced Purine Nucleoside Phosphorylase (PNP) Inhibition vs. 6-Mercaptopurine
8-(Isopropylsulfanyl)-9H-purin-6-amine demonstrates substantially weaker inhibition of purine nucleoside phosphorylase (PNP) compared to 6-mercaptopurine (6-MP), indicating a divergent metabolic interaction profile. In human erythrocyte PNP assays, the target compound exhibited an IC50 of 1330 nM and a Ki of 290,000 nM [1]. In contrast, literature data for 6-MP reports Ki values of 20,000 nM for non-competitive inhibition of guanosine when inosine was the variable substrate in Saccharomyces cerevisiae PNP assays [2]. This approximately 14.5-fold higher Ki for the target compound suggests reduced interference with purine salvage pathway metabolism relative to 6-MP [2].
| Evidence Dimension | PNP Inhibition Potency (Ki) |
|---|---|
| Target Compound Data | Ki = 290,000 nM (human erythrocyte PNP); IC50 = 1330 nM (same enzyme) |
| Comparator Or Baseline | 6-Mercaptopurine: Ki = 20,000 nM (S. cerevisiae PNP, non-competitive inhibition of guanosine with inosine as variable substrate) |
| Quantified Difference | ~14.5-fold higher Ki (weaker inhibition) for target compound vs. 6-MP |
| Conditions | Human erythrocyte PNP for target compound; S. cerevisiae PNP with inosine/guanosine substrate system for 6-MP (cross-species comparison limitation noted) |
Why This Matters
Lower PNP inhibition suggests reduced off-target interference with endogenous purine metabolism, potentially advantageous for studies requiring selective purinergic receptor or RNase L modulation without confounding metabolic effects characteristic of 6-MP.
- [1] BindingDB BDBM50404028 / CHEMBL2021376. Affinity data for 8-(isopropylsulfanyl)-9H-purin-6-amine at purine nucleoside phosphorylase: IC50 = 1.33E+3 nM, Ki = 2.90E+5 nM. View Source
- [2] Lee J, et al. Kinetic Analysis of Purine Nucleoside Phosphorylase in Saccharomyces cerevisiae. Korean J Microbiol. 1993; Ki for 6-mercaptopurine as non-competitive inhibitor = 2.0 × 10^-5 M (20,000 nM). View Source
